molecular formula C16H15N3O3S B14935636 2-(1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamide

2-(1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B14935636
M. Wt: 329.4 g/mol
InChI Key: KKQBXKVHPAACLP-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamide is a synthetic organic compound that features an indole ring attached to an acetamide group, which is further connected to a sulfonamide-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamide typically involves the following steps:

    Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Acetamide Formation: The indole derivative is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the indole-acetamide intermediate.

    Sulfonamide Substitution: The final step involves the reaction of the indole-acetamide intermediate with 4-aminobenzenesulfonamide under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group in the sulfonamide moiety can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino-substituted sulfonamide derivatives.

    Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can intercalate with DNA, while the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-N-phenylacetamide: Lacks the sulfonamide group, which may reduce its enzyme inhibition potential.

    N-(4-sulfamoylphenyl)acetamide: Lacks the indole ring, which may affect its ability to intercalate with DNA.

    2-(1H-indol-1-yl)acetamide: Lacks both the sulfonamide and phenyl groups, which may significantly alter its biological activity.

Uniqueness

2-(1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamide is unique due to the combination of the indole ring and sulfonamide group, which provides a dual mechanism of action involving both DNA intercalation and enzyme inhibition

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

2-indol-1-yl-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C16H15N3O3S/c17-23(21,22)14-7-5-13(6-8-14)18-16(20)11-19-10-9-12-3-1-2-4-15(12)19/h1-10H,11H2,(H,18,20)(H2,17,21,22)

InChI Key

KKQBXKVHPAACLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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